molecular formula C16H15F2NO3 B3605638 N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide

N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide

Cat. No. B3605638
M. Wt: 307.29 g/mol
InChI Key: FOETXNXBDYYFMY-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide compounds and has been studied for its ability to modulate various biochemical and physiological processes in the body.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide has been shown to have various biochemical and physiological effects in the body. Studies have shown that N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide has also been shown to modulate the activity of various signaling pathways involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide has several advantages as a research tool, including its ability to selectively target cancer cells while sparing normal cells. Additionally, N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide has low toxicity and can be easily synthesized in the lab. However, one limitation of N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide. One area of interest is the development of novel analogs of N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide and its potential applications in other diseases.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising applications of N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide is in the treatment of cancer. Studies have shown that N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide has anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3/c1-2-21-12-9-7-11(8-10-12)15(20)19-13-5-3-4-6-14(13)22-16(17)18/h3-10,16H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOETXNXBDYYFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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